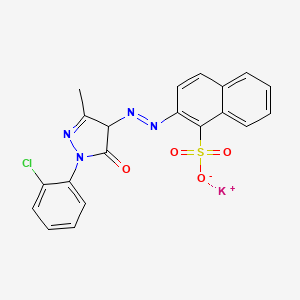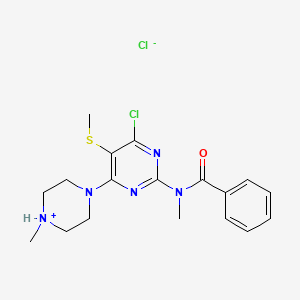
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is a chemical compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features both hydroxyl and ester functional groups.
Méthodes De Préparation
The synthesis of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate typically involves the esterification of 3-hydroxyphenylalanine with 1,2-dihydroxypropane. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis .
Analyse Des Réactions Chimiques
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically results in the formation of ketones or aldehydes, while reduction of the ester group yields the corresponding alcohol .
Applications De Recherche Scientifique
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound’s structural similarity to phenylalanine makes it useful in studies of amino acid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate can be compared to other similar compounds, such as:
Phenylalanine: The parent amino acid, which lacks the additional hydroxyl and ester groups.
3-Hydroxyphenylalanine: A hydroxylated derivative of phenylalanine, which lacks the ester group.
1,2-Dihydroxypropane: A simple diol, which lacks the phenylalanine moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
63978-27-8 |
|---|---|
Formule moléculaire |
C12H17NO5 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1,2-dihydroxypropyl 2-amino-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO5/c1-7(14)11(16)18-12(17)10(13)6-8-3-2-4-9(15)5-8/h2-5,7,10-11,14-16H,6,13H2,1H3 |
Clé InChI |
ICXBKMXYDWPSIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(O)OC(=O)C(CC1=CC(=CC=C1)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)





![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)

